molecular formula C11H11N3O B170042 1-Allyl-3-(2-cyanophenyl)urea CAS No. 122372-27-4

1-Allyl-3-(2-cyanophenyl)urea

Cat. No. B170042
M. Wt: 201.22 g/mol
InChI Key: QVSRDJXDMRTCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Allyl-3-(2-cyanophenyl)urea” is a chemical compound with the molecular formula C11H11N3O . It is also known by its IUPAC name "1-(2-cyanophenyl)-3-prop-2-enylurea".


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(2-cyanophenyl)urea” consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 201.225 Da and the monoisotopic mass is 201.090210 Da .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-Allyl-3-(2-cyanophenyl)urea” are not explicitly mentioned in the search results .

Scientific Research Applications

  • Pharmaceutical Industry

    • Urea derivatives, such as 1,2,3-triazoles, have attracted significant consideration due to widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry .
    • They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preclusive actions are resistant to various enzymes .
    • The reported mechanism of 1,2,3-triazole derivatives showed inhibition to the DprE1 (decaprenylphosphoryl-β-D-ribose-2′-epimerase) enzyme of MTB and it is involved in the biosynthetic pathway of an important component of mycobacterial cell wall, i.e. decaprenyl phosphoryl-D-arabinose (DPA) .
  • Chemical Industry

    • Urea and its derivatives are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical .
    • N-Substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group .
    • The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia .
  • Antimicrobial Agents

    • A series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized .
    • All newly synthesized compounds were screened in vitro against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus) .

Safety And Hazards

The specific safety and hazards associated with “1-Allyl-3-(2-cyanophenyl)urea” are not explicitly mentioned in the search results .

Future Directions

The specific future directions for “1-Allyl-3-(2-cyanophenyl)urea” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-(2-cyanophenyl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSRDJXDMRTCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558271
Record name N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(2-cyanophenyl)urea

CAS RN

122372-27-4
Record name N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of anthranilonitrile (10.0 g, 85 mmol) and allyl isocyanate (7.5 mL, 85 mmol) was slightly heated to dissolve. The resulting solution was allowed to stir at room temperature for two days. The solid was collected by filtration and washed with ether (10 mL) to give 14.4 g (100%) of 2-(3-allylureido)benzonitrile. An analytical sample was recrystallized from ethanol. IR (KBr): 3331, 3263, 2226 (CN), 1639 cm-1. 1H NMR (300 MHz, DMSO-d6): δ3.74 (p, 2H, CH2), 5.09 (q, 1H, =CH), 5.17 (q, 1H, =CH), 5.86 (m, 1H, CH), 7.09 (t, 2H, Ar--H), 7.56 (t, 1H, Ar--H), 7.67 (d, 1H, Ar--H), 8.43 (d, 1H, Ar--H), 7.65 (d, 1H, NH), 8.54 (s, 1H, NH). 13C NMR (75 MHz, DMSO-d6): δ41.47, 101.00, 114.97, 116.99, 120.61, 120.73, 122.22, 132.96, 133.83, 135.69, 142.66, 154.32. Anal. Calcd for C11H11N30 (201.23): C, 65.66; H, 5.51; N, 20.89. Found: C, 65.38; H, 5.51; N, 21.05.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.